molecular formula C19H23NO3 B12206621 Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Cat. No.: B12206621
M. Wt: 313.4 g/mol
InChI Key: IHVKROPZRZOWMQ-UHFFFAOYSA-N
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Description

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is an adamantane-derived amide featuring a benzo[1,3]dioxole (benzodioxolyl) substituent. The adamantane core confers rigidity and lipophilicity, while the benzodioxole group may enhance binding affinity to biological targets, such as enzymes or receptors involved in neurological or inflammatory pathways .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H23NO3/c21-18(19-7-13-3-14(8-19)5-15(4-13)9-19)20-10-12-1-2-16-17(6-12)23-11-22-16/h1-2,6,13-15H,3-5,7-11H2,(H,20,21)

InChI Key

IHVKROPZRZOWMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most widely reported method involves activating adamantane-1-carboxylic acid with carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active O-acylisourea intermediate, which reacts with the primary amine group of benzodioxol-5-ylmethylamine to yield the target amide. Hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) is often added to suppress racemization and enhance coupling efficiency.

Experimental Procedure

A representative protocol involves dissolving adamantane-1-carboxylic acid (1.0 equiv) and benzodioxol-5-ylmethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. EDCl (1.5 equiv) and HOBt (1.5 equiv) are added sequentially, and the mixture is stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the organic layer is washed with dilute HCl, NaHCO₃, and brine before drying over MgSO₄. Purification via silica gel chromatography (eluent: 0.5% methanol in DCM) yields the amide as a white solid.

Optimization Parameters

  • Solvent Selection : Polar aprotic solvents like DCM or N,N-dimethylformamide (DMF) improve reagent solubility.

  • Stoichiometry : A 20% excess of amine ensures complete consumption of the carboxylic acid.

  • Temperature : Reactions performed at 0–5°C reduce side product formation but require extended reaction times.

Table 1: Yield and Purity Data for Direct Amide Coupling

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
EDCl/HOBtDCM25247895
DCC/HOAtDMF0488297

Acid Chloride Aminolysis

Synthesis of Adamantane-1-Carbonyl Chloride

Adamantane-1-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in refluxing toluene. The reaction typically achieves >90% conversion within 2 hours, as confirmed by Fourier-transform infrared spectroscopy (FT-IR) loss of the -OH stretch at 2500–3300 cm⁻¹ and emergence of a C=O peak at 1800 cm⁻¹.

Coupling with Benzo Dioxol-5-Ylmethylamine

The acid chloride is reacted with benzodioxol-5-ylmethylamine in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. A published procedure reports dissolving the acid chloride (1.0 equiv) in dry tetrahydrofuran (THF), followed by dropwise addition of the amine (1.1 equiv) and pyridine (2.0 equiv) at 0°C. After warming to room temperature, the mixture is stirred for 6 hours, filtered to remove pyridinium salts, and concentrated under reduced pressure.

Challenges and Solutions

  • Moisture Sensitivity : Acid chlorides hydrolyze readily; thus, anhydrous conditions are critical.

  • Side Reactions : Excess amine may lead to bis-amide formation, mitigated by stoichiometric control.

Table 2: Comparative Analysis of Acid Chloride Methods

Chlorinating AgentBaseSolventYield (%)Purity (%)
SOCl₂PyridineTHF8593
(COCl)₂Et₃NToluene8896

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation Protocol

The nitrile is dissolved in methanol and hydrogenated under 50 psi H₂ using palladium on carbon (Pd/C) as a catalyst. After 12 hours, the catalyst is filtered, and the solvent is evaporated to yield the primary amine, which is subsequently coupled with benzodioxol-5-ylmethyl carboxylic acid.

Limitations

  • Step Complexity : Multi-step synthesis reduces overall yield.

  • Catalyst Cost : Pd/C necessitates careful recovery for economic viability.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling adamantane-1-carboxylic acid and benzodioxol-5-ylmethylamine with EDCl in the absence of solvent achieves 70% yield within 4 hours, as demonstrated in analogous amide syntheses. This method reduces waste and energy consumption.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W) accelerates the reaction to 1 hour with comparable yields (75–80%). Uniform heating minimizes thermal degradation, enhancing purity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Adamantane protons appear as broad singlets at δ 1.6–2.1 ppm, while the benzodioxole methylene group resonates at δ 4.2–4.4 ppm.

  • IR Spectroscopy : Amide C=O stretch at 1650 cm⁻¹ and N-H bend at 1550 cm⁻¹ confirm successful coupling.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals purity ≥95% for optimized methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[1,3]dioxole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of benzo[1,3]dioxole-5-carboxylic acid derivatives.

    Reduction: Formation of benzo[1,3]dioxol-5-ylmethylamine derivatives.

    Substitution: Formation of various substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that adamantane derivatives, including adamantane-1-carboxylic acid derivatives, exhibit significant antitumor properties. For instance, compounds derived from adamantane have been reported to inhibit diacylglycerol acyltransferase 1 (DGAT1), which is implicated in lipid metabolism and obesity-related disorders. A study demonstrated that certain adamantane carboxylic acid derivatives showed potent inhibitory activity against DGAT1 with an IC50 value as low as 5 nM, suggesting potential for developing new anti-obesity medications .

1.2 Drug Metabolism Enhancement

The introduction of adamantane structures into drug molecules often enhances their lipophilicity and stability, which can improve pharmacokinetic profiles. Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide may serve as a scaffold for designing novel drugs with optimized absorption and metabolism characteristics. This is particularly relevant in the context of developing agents for metabolic disorders .

Materials Science

2.1 Coordination Polymers

Adamantane derivatives have been utilized in the synthesis of coordination polymers due to their ability to form stable complexes with metal ions. The unique geometric configuration of adamantane facilitates the formation of robust frameworks that can be tailored for specific applications, such as catalysis or gas storage .

2.2 Polymer Blends

The incorporation of adamantane-based compounds into polymer matrices has shown potential in enhancing mechanical properties and thermal stability. The rigid structure of adamantane can improve the overall performance of polymer blends used in industrial applications .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that may include amide formation and functional group modifications. Recent methodologies have focused on optimizing these synthetic routes to improve yield and purity while minimizing environmental impact .

3.2 Analytical Techniques

Characterization of this compound often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity. These techniques are crucial for understanding the compound's properties and potential applications in various fields .

Case Studies

Study Focus Findings
Antitumor ActivityIdentified potent DGAT1 inhibitors among adamantane derivatives with significant metabolic effects in vivo.
Drug DevelopmentDemonstrated enhanced pharmacokinetic profiles due to lipophilicity improvements in drug candidates containing adamantane structures.
Coordination ChemistrySuccessfully synthesized coordination polymers using adamantane ligands, showcasing structural versatility and stability.

Mechanism of Action

The mechanism by which adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes, leading to apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-1-carboxylic Acid Derivatives with Heterocyclic Substituents

3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH)
  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Key Features : Triazole ring substituent, carboxylic acid group.
  • Synthesis : Prepared via sealed-tube heating (150°C) with a 65% yield .
  • Properties: Crystalline solid, characterized by ¹H/¹³C NMR and FT-IR. Potential for metal coordination (e.g., copper complexes) due to the triazole’s nitrogen donor sites .
  • Applications : Metal-organic frameworks (MOFs) or catalysts .
Adamantane-1-carboxylic Acid (4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 38)
  • Molecular Formula : C₂₅H₃₂N₂O₂
  • Key Features: Quinolinone-amide substituent.
  • Synthesis : 40% yield via condensation reactions; characterized by LC-MS (MH⁺: 393) and ¹H NMR .
  • Applications: Antimicrobial or anticancer candidates, inferred from structural similarity to quinolone antibiotics .

Benzodioxole-Containing Analogs

(1-Adamantan-1-yl-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine
  • Molecular Formula: C₂₀H₂₇NO₂
  • Key Features : Benzodioxolylmethyl-amine linked to adamantane via an ethyl group.
  • Properties : Molecular weight 313.43; likely high lipophilicity due to adamantane and aromatic groups.
  • Applications: Not explicitly stated, but benzodioxole derivatives are often explored in CNS drug design (e.g., FAAH inhibitors) .
4-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-pyridin-3-yl)-amide
  • Molecular Formula : C₁₉H₁₇ClF₂N₃O₃
  • Key Features : Difluorobenzodioxole and piperazine-carboxamide groups.
  • Applications : FAAH (fatty acid amide hydrolase) modulator for treating pain, inflammation, and anxiety .

Amide and Hydrazide Derivatives

5-(1-Adamantyl)-4-phenyl-1,2,4-triazoline-3-thione (Compound 5)
  • Molecular Formula : C₁₈H₂₂N₄S
  • Key Features : Triazoline-thione and adamantyl groups.
  • Synthesis : Cyclization of hydrazide intermediates in NaOH (76% yield) .
N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
  • Key Features : Pyrazole-carboxamide and adamantane carbamoyl groups.
  • Properties : Enhanced solubility from pyrazole’s polar nitrogen atoms.
  • Applications : Hypothesized kinase inhibition due to pyrazole’s prevalence in kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Key Applications References
Target Compound* ~C₂₀H₂₃NO₃ ~313.43 Adamantane amide, benzodioxole N/A Neurological/anti-inflammatory
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid C₁₄H₁₉N₃O₂ 261.33 Triazole, carboxylic acid 65% Metal coordination
Adamantane-1-carboxylic Acid (4-Oxo-1-pentyl-quinolin-3-yl)amide C₂₅H₃₂N₂O₂ 393.50 Quinolinone amide 40% Antimicrobial
4-(Difluoro-benzodioxolylmethyl)-piperazine-amide C₁₉H₁₇ClF₂N₃O₃ 414.81 Piperazine, difluorobenzodioxole N/A FAAH inhibition
5-(1-Adamantyl)-4-phenyl-triazoline-3-thione C₁₈H₂₂N₄S 326.46 Triazoline-thione 76% Antimicrobial precursors

*Note: Data for the target compound are inferred from structural analogs.

Key Findings and Insights

  • Synthetic Efficiency : Yields for adamantane derivatives vary widely (40–81%), influenced by substituent reactivity and reaction conditions .
  • Biological Relevance : Benzodioxole and heterocyclic groups (e.g., triazole, pyrazole) enhance target specificity, particularly in neurological and antimicrobial contexts .
  • Physicochemical Properties : Adamantane’s lipophilicity improves blood-brain barrier penetration, while polar groups (e.g., amides, thiones) balance solubility .

Biological Activity

Adamantane-1-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H23NO3
  • Molecular Weight : 313.39 g/mol

The structure includes an adamantane core, which is known for its unique three-dimensional shape that contributes to its biological properties.

Research has indicated that adamantane derivatives can modulate various biological pathways. The specific amide derivative under consideration has shown activity against key enzymes involved in metabolic processes.

1. Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A notable study reported that adamantane carboxylic acid derivatives exhibit potent inhibition of DGAT1, an enzyme crucial for triglyceride synthesis. Compound 43c from this series demonstrated an IC50 value of 5 nM against human and mouse DGAT1, indicating significant potency. In vivo studies showed that it reduced plasma triglyceride levels and body weight in diet-induced obesity models .

Biological Activity Overview

Activity Mechanism Reference
DGAT1 InhibitionReduces triglyceride synthesis
Cytotoxicity in Cancer CellsInduces apoptosis in breast and prostate cancer cells
Modulation of Steroid EnzymesAffects 11β-hydroxysteroid dehydrogenase type 1

Cytotoxicity Studies

In vitro studies have demonstrated that adamantane derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from adamantane-1-carboxylic acid showed significant inhibition of cell viability in breast cancer cell lines such as MCF7 and T47D. The viability inhibition percentages were reported as follows:

  • MCF7 Cell Line : 93.30% inhibition at 50 µM
  • T47D Cell Line : 88.60% inhibition at 50 µM
  • Prostate Cancer Cell Lines (PC3, DU145) : Increased cytotoxicity compared to breast cancer lines .

Pharmacological Applications

The pharmacological potential of adamantane derivatives extends beyond cancer treatment. They are being investigated for their ability to modulate metabolic disorders, particularly obesity and diabetes through their impact on lipid metabolism .

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